molecular formula C16H14ClN5O2 B2741688 N-(3-chloro-4-methoxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396877-63-6

N-(3-chloro-4-methoxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2741688
CAS No.: 1396877-63-6
M. Wt: 343.77
InChI Key: NQANZPVDDOVFMI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide could have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly for its potential biological activities.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.

    Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, tetrazole derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids, influencing their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-2H-tetrazole-5-carboxamide
  • N-(4-methoxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Uniqueness

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-10-3-6-12(7-4-10)22-20-15(19-21-22)16(23)18-11-5-8-14(24-2)13(17)9-11/h3-9H,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQANZPVDDOVFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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